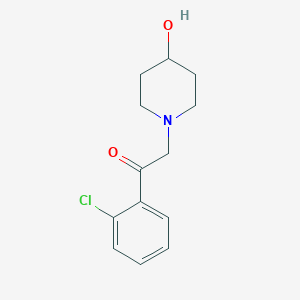

1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one

Description

1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156927-06-8) is a ketone derivative featuring a 2-chlorophenyl group linked to a hydroxypiperidine moiety via an ethanone bridge. Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.72 g/mol and a topological polar surface area (TPSA) of 40.5 Ų . This compound is utilized in materials science and drug discovery, particularly in studies involving polymer brushes and thermoresponsive systems .

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)9-15-7-5-10(16)6-8-15/h1-4,10,16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPXUPHFHRDIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as BB10-7680, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16ClNO2

- Molecular Weight : 253.73 g/mol

- CAS Number : 1156927-06-8

Pharmacological Profile

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antidepressant Activity

Research indicates that compounds similar to 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one may possess antidepressant effects. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Antinociceptive Effects

In animal models, this compound has demonstrated significant antinociceptive (pain-relieving) effects. It appears to act on the central nervous system, possibly through modulation of opioid receptors or inhibition of pain pathways .

The exact mechanism of action for 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one is not fully elucidated; however, it is hypothesized to involve:

- Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors, which are implicated in mood disorders and pain perception .

- Neurotransmitter Reuptake Inhibition : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

- Antidepressant Studies : A study examined a series of piperidine derivatives, revealing that modifications significantly affected their antidepressant-like activity in rodent models. The findings suggest that structural variations can enhance efficacy while reducing side effects .

- Pain Management Research : In a preclinical trial, a related compound exhibited potent analgesic properties with minimal side effects. This highlights the potential for developing new analgesics based on the structure of 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClNO2 |

| Molecular Weight | 253.73 g/mol |

| CAS Number | 1156927-06-8 |

| Antidepressant Activity | Positive in rodent models |

| Antinociceptive Activity | Significant pain relief observed |

Scientific Research Applications

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. In a controlled study involving rodents, varying doses of the compound were administered, leading to a dose-dependent reduction in pain response as measured by the formalin test. This suggests its potential for development as a pain management therapeutic agent.

Neuroprotective Effects

In vitro studies have demonstrated that 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one can offer neuroprotection against oxidative stress. Neuronal cell cultures exposed to oxidative conditions showed decreased cell death when treated with this compound. The protective mechanism is believed to involve scavenging free radicals and enhancing cellular antioxidant defenses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following modifications have been noted to affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group position | Enhances binding affinity |

| Chlorine substitution | Increases lipophilicity |

| Piperidine ring variation | Alters receptor selectivity |

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic efficacy of this compound involved administering it to rodents subjected to pain stimuli. The results indicated a significant reduction in pain scores, establishing a potential pathway for its use in clinical pain management applications.

Case Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on neuroprotection, neuronal cultures treated with 1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one exhibited reduced markers of cell death under oxidative stress conditions. This finding highlights the compound's potential role in developing neuroprotective agents for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Piperidine/Pyrrolidine Ring

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one

- Molecular Formula: C₁₂H₁₄ClNO

- Molecular Weight : 223.7 g/mol

- Key Differences: Replacing the 4-hydroxypiperidine with pyrrolidine removes the hydroxyl group and reduces ring size. 1.8 for the target compound).

- Implications : The absence of a hydroxyl group may reduce solubility but improve blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted drug design .

1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one

Variations in the Aromatic Group

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-one

- Molecular Formula: C₁₃H₁₆ClNO

- Key Differences: The chlorine atom is at the para position instead of ortho.

1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one

- Synthesis : Prepared via N-alkylation of triazoles under basic conditions .

- Key Differences : A dichlorophenyl group and triazole ring replace the hydroxypiperidine. The triazole’s hydrogen-bonding capacity (N-H) and aromaticity may enhance interactions with enzymes like cytochrome P450 (CYP51), as seen in antifungal agents .

Heterocyclic Replacements

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

- Molecular Formula : C₉H₇ClN₄O

- Applications : Used in agrochemicals and pharmaceuticals due to the tetrazole ring’s metabolic stability and bioisosteric similarity to carboxylic acids .

JWH 203 Isomers (Indole-Based Analogs)

- Structure : 2-(2-/3-/4-Chlorophenyl)-1-(1-pentylindol-3-yl)ethan-1-one.

- Key Features: The indole moiety introduces π-π stacking and cation-π interactions, critical for cannabinoid receptor binding. Regioisomerism (chlorine position) affects receptor selectivity, as shown in mass spectrometry fragmentation patterns .

Physicochemical and Spectral Comparisons

Preparation Methods

Reaction Conditions and Reagents

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic attack of the nitrogen atom in 4-hydroxypiperidine on the electrophilic carbonyl carbon of 2-chloroacetophenone.

- The chlorine atom acts as a leaving group, facilitating the formation of the ethanone linkage.

- The hydroxyl group on the piperidine ring remains intact, providing the 4-hydroxy substituent.

- Microwave irradiation accelerates the reaction by providing uniform heating and energy, reducing reaction time significantly compared to conventional heating.

Experimental Data and Research Findings

Notes on Industrial and Laboratory Scale Synthesis

- Scalability: The microwave-assisted method with iodine catalysis is scalable, offering a green and efficient alternative to traditional reflux methods.

- Safety and Handling: The use of iodine requires careful handling due to its corrosive nature; reaction conditions should be optimized to minimize waste.

- Environmental Impact: Microwave irradiation and catalytic iodine use align with green chemistry principles by reducing energy consumption and avoiding harsh reagents.

Summary Table: Preparation Method Comparison

| Method | Reaction Time | Catalyst | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional reflux | Hours | None or acid/base | 50–65 | Simple setup | Longer time, lower yield |

| Microwave-assisted with iodine | 5 minutes | Iodine (0.1 mol) | ~75 | Fast, high yield, green method | Requires microwave equipment |

| Solvent choice | Ethanol, acetonitrile | N/A | N/A | Good solubility and reaction medium | Solvent recovery needed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.